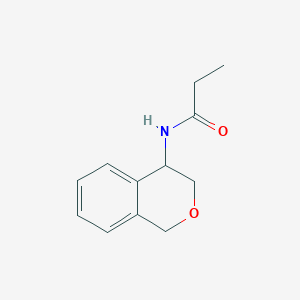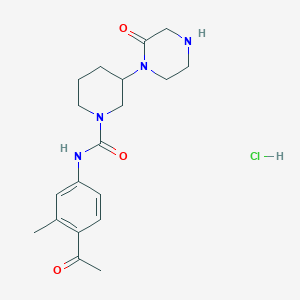
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPAC activator, which is a cyclic AMP-dependent protein kinase A (PKA) independent activator. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用机制
The mechanism of action of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide involves the activation of EPAC, which is a cyclic AMP-dependent guanine nucleotide exchange factor (GEF). EPAC is involved in various cellular processes such as cell proliferation, differentiation, and secretion. Activation of EPAC by EPAC activators such as this compound leads to the activation of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that EPAC activators can induce apoptosis in cancer cells, making them a potential candidate for cancer treatment. Additionally, EPAC activators have been shown to have anti-inflammatory properties, making them a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
实验室实验的优点和局限性
The advantages of using 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide in lab experiments include its ability to induce apoptosis in cancer cells and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
未来方向
There are several future directions for the study of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide. One of the primary areas of research is the development of novel EPAC activators with improved efficacy and reduced toxicity. Additionally, future research could focus on the potential use of EPAC activators in the treatment of other diseases such as diabetes and cardiovascular diseases. Finally, future research could focus on the potential use of EPAC activators in combination with other drugs for the treatment of cancer and other diseases.
合成方法
The synthesis of 2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide is a complex process that involves several steps. The primary method of synthesis involves the reaction of 2-ethylpyridine-3-carboxylic acid with 3-oxo-1,2-dihydroindene-1-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate compound is then reacted with 2-propanolamine to obtain the final product.
科学研究应用
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that EPAC activators can induce apoptosis in cancer cells, making them a potential candidate for cancer treatment. Additionally, EPAC activators have been shown to have anti-inflammatory properties, making them a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
属性
IUPAC Name |
2-ethyl-N-(3-oxo-1,2-dihydroinden-1-yl)-6-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-16-15(9-10-17(21-16)12(2)3)20(24)22-18-11-19(23)14-8-6-5-7-13(14)18/h5-10,12,18H,4,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMHZIUTXZTWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(C)C)C(=O)NC2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)


![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
